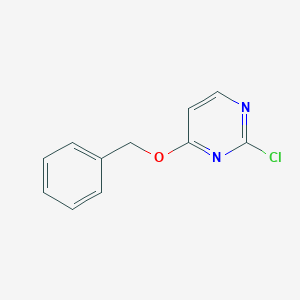

4-(Benzyloxy)-2-chloropyrimidine

Description

BenchChem offers high-quality 4-(Benzyloxy)-2-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCGVIVLUWJDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568752 | |

| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108381-28-8 | |

| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108381-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-chloropyrimidine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed synthesis of 4-(benzyloxy)-2-chloropyrimidine, a key intermediate in pharmaceutical research and drug development.

Chemical Structure and Properties

4-(Benzyloxy)-2-chloropyrimidine is a heterocyclic compound with the molecular formula C₁₁H₉ClN₂O.[1] Its structure features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-chloropyrimidine

| Property | Value |

| CAS Number | 108381-28-8 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| Appearance | White to light yellow solid |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of 4-(Benzyloxy)-2-chloropyrimidine

The primary synthetic route to 4-(benzyloxy)-2-chloropyrimidine involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with benzyl alcohol. The reactivity of the two chlorine atoms on the pyrimidine ring is different, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position.[2] This regioselectivity allows for the preferential substitution at the desired position.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine and Benzyl Alcohol

This protocol is adapted from a reported synthetic procedure.[3]

Materials:

-

Potassium tert-butoxide

-

Benzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

2,4-Dichloropyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Under dry conditions, dissolve 2.26 g (20.1 mmol) of potassium tert-butoxide and 4.3 g (40.2 mmol) of benzyl alcohol in 10 mL of anhydrous THF in a round-bottom flask.

-

Heat the resulting mixture to reflux for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve 3.0 g (20.1 mmol) of 2,4-dichloropyrimidine in 15 mL of anhydrous DMF.

-

Add the 2,4-dichloropyrimidine solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature naturally.

-

Slowly pour the reaction mixture into 100 mL of ice water. A white solid will precipitate.

-

Collect the precipitated solid by filtration.

Yield and Characterization:

The reported yield for this procedure is 3.3 g (75%).[3] The structure of the product, 4-(benzyloxy)-2-chloropyrimidine, can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), with an expected (m/z) of 222.0 [M+H]⁺.[3]

Table 2: Reagent Quantities for the Synthesis of 4-(Benzyloxy)-2-chloropyrimidine

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| 2,4-Dichloropyrimidine | 148.98 | 3.0 | 20.1 | 1 |

| Benzyl alcohol | 108.14 | 4.3 | 40.2 | 2 |

| Potassium tert-butoxide | 112.21 | 2.26 | 20.1 | 1 |

Logical Workflow of the Synthesis

The synthesis of 4-(benzyloxy)-2-chloropyrimidine follows a clear and logical progression of steps, which can be visualized as a workflow.

Caption: Synthetic workflow for 4-(benzyloxy)-2-chloropyrimidine.

This guide provides essential technical information for the synthesis and understanding of 4-(benzyloxy)-2-chloropyrimidine. The detailed protocol and structured data are intended to support researchers in their laboratory work and contribute to the advancement of drug discovery and development.

References

Spectroscopic and Spectrometric Characterization of 4-(Benzyloxy)-2-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 4-(Benzyloxy)-2-chloropyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established principles and data from closely related compounds. It serves as a valuable resource for the identification, characterization, and quality control of 4-(Benzyloxy)-2-chloropyrimidine in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 4-(Benzyloxy)-2-chloropyrimidine. These predictions are based on the analysis of substituent effects on the pyrimidine and benzene rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Benzyloxy)-2-chloropyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 | Doublet | 1H | H-6 (Pyrimidine ring) |

| ~7.3-7.5 | Multiplet | 5H | Phenyl group of benzyl |

| ~6.8 | Doublet | 1H | H-5 (Pyrimidine ring) |

| ~5.4 | Singlet | 2H | -CH₂- (Benzyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Benzyloxy)-2-chloropyrimidine

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-4 (Pyrimidine ring) |

| ~162 | C-2 (Pyrimidine ring) |

| ~158 | C-6 (Pyrimidine ring) |

| ~135 | C-ipso (Phenyl group) |

| ~128-129 | C-ortho, C-meta, C-para (Phenyl group) |

| ~105 | C-5 (Pyrimidine ring) |

| ~70 | -CH₂- (Benzyl group) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for 4-(Benzyloxy)-2-chloropyrimidine.

Table 3: Predicted IR Spectroscopic Data for 4-(Benzyloxy)-2-chloropyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1550 | Strong | Pyrimidine ring C=N and C=C stretching |

| 1490-1450 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O-CH₂ stretch (symmetric) |

| 850-750 | Strong | C-Cl stretch |

| 750-700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 4-(Benzyloxy)-2-chloropyrimidine (C₁₁H₉ClN₂O), the expected molecular weight is approximately 220.65 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-(Benzyloxy)-2-chloropyrimidine

| m/z | Ion | Notes |

| 220/222 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |

| 129 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 185 | [M - Cl]⁺ | Loss of a chlorine atom. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 4-(Benzyloxy)-2-chloropyrimidine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-(Benzyloxy)-2-chloropyrimidine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like 4-(Benzyloxy)-2-chloropyrimidine.

Caption: General workflow for the synthesis, purification, and analysis of 4-(Benzyloxy)-2-chloropyrimidine.

An In-depth Technical Guide to the Reactivity and Stability of 4-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-chloropyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors. Its reactivity is primarily centered around the electronically deficient pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, and palladium-catalyzed cross-coupling reactions at the C2-chloro substituent. The benzyloxy group at the C4 position, while relatively stable, can be cleaved under specific acidic or reductive conditions, offering a route for further functionalization. This guide provides a comprehensive overview of the reactivity and stability of 4-(Benzyloxy)-2-chloropyrimidine, including detailed experimental protocols and quantitative data where available, to support its effective utilization in drug discovery and development.

Core Reactivity Profile

The reactivity of 4-(Benzyloxy)-2-chloropyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent. The primary modes of reaction are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion at the C2 position. This reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct.

Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve a base and a suitable solvent, with heating often required to drive the reaction to completion.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary/Secondary Amine | DIPEA or K₂CO₃ | DMF, NMP, or EtOH | 80-120 | 2-24 | 60-95 |

| Thiol | NaH or K₂CO₃ | DMF or THF | 25-80 | 1-12 | 70-90 |

| Alcohol (Alkoxide) | NaH or KOtBu | Corresponding Alcohol or THF | 25-reflux | 1-24 | 50-85 |

Note: Yields are estimates based on general reactivity of chloropyrimidines and may vary for 4-(benzyloxy)-2-chloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent of 4-(benzyloxy)-2-chloropyrimidine is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in the synthesis of complex drug-like molecules.

1.2.1. Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the pyrimidine C2 position and an aryl or vinyl group from a boronic acid or ester.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 | 70-95 |

1.2.2. Buchwald-Hartwig Amination

This method is used to form a C-N bond with primary or secondary amines. It is particularly useful for coupling less nucleophilic amines that may not react efficiently under SNAr conditions.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 65-90 |

1.2.3. Sonogashira Coupling

This reaction couples the pyrimidine with a terminal alkyne to form a C-C triple bond, a valuable linkage in medicinal chemistry.

Table 4: Typical Conditions for Sonogashira Coupling

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | 25-80 | 70-95 |

Stability Profile

The stability of 4-(benzyloxy)-2-chloropyrimidine is a critical consideration during synthesis, purification, and storage. The primary points of potential degradation are the benzyloxy group and the chloro substituent.

Stability of the Benzyloxy Group

The benzyloxy group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under both acidic and reductive conditions.

-

Acidic Conditions : Strong acids such as HBr, HI, or trifluoroacetic acid (TFA) can cleave the benzyl ether to yield the corresponding 4-hydroxypyrimidine.[1] The reaction proceeds via protonation of the ether oxygen followed by SN1 or SN2 displacement. Weaker acids and brief exposure to moderately acidic conditions, such as during aqueous work-up, are generally tolerated, especially at lower temperatures.[1]

-

Reductive Conditions (Debenzylation) : The benzyl group can be readily removed by catalytic hydrogenation. This is a common deprotection strategy in organic synthesis.

Table 5: Conditions for Debenzylation

| Reagent | Catalyst | Solvent | Temperature (°C) | Pressure |

| H₂ | 10% Pd/C | MeOH or EtOH | 25 | 1 atm |

| Ammonium formate | 10% Pd/C | MeOH or EtOH | 25-reflux | N/A |

Stability of the 2-Chloro Substituent

The chloro group at the C2 position is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding 2-hydroxypyrimidine.

Storage

For long-term stability, 4-(benzyloxy)-2-chloropyrimidine should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[2]

Experimental Protocols

Synthesis of 4-(Benzyloxy)-2-chloropyrimidine

This protocol describes the synthesis from 2,4-dichloropyrimidine and benzyl alcohol.

Materials:

-

Potassium tert-butoxide

-

Benzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

2,4-Dichloropyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-water

Procedure:

-

Dissolve potassium tert-butoxide (1.0 eq.) and benzyl alcohol (2.0 eq.) in anhydrous THF under a dry atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF, maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

-

Slowly pour the reaction mixture into ice-water to precipitate the product.

-

Collect the white solid by filtration.

-

Yield: Approximately 75%.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (0.05 eq.)

-

2M Aqueous K₂CO₃ solution

-

1,4-Dioxane

Procedure:

-

In a reaction vessel, combine 4-(benzyloxy)-2-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add 1,4-dioxane and the 2M aqueous K₂CO₃ solution.

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction mixture at 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine

-

Primary or secondary amine (1.2 eq.)

-

Diisopropylethylamine (DIPEA) (1.5 eq.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-(benzyloxy)-2-chloropyrimidine (1.0 eq.) in DMF, add the amine (1.2 eq.) and DIPEA (1.5 eq.).

-

Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Conclusion

4-(Benzyloxy)-2-chloropyrimidine is a versatile and valuable intermediate in the synthesis of complex organic molecules for drug discovery. Its reactivity is well-defined, with the C2-chloro and C4-benzyloxy groups providing orthogonal handles for a variety of chemical transformations. A thorough understanding of its reactivity in SNAr and palladium-catalyzed cross-coupling reactions, as well as its stability profile, is essential for its effective application. The experimental protocols provided in this guide serve as a foundation for the development of robust and efficient synthetic routes to novel pyrimidine-based compounds. Further investigation into the quantitative aspects of its reactivity will undoubtedly expand its utility in the field of medicinal chemistry.

References

The Versatile Scaffold: Unlocking the Potential of 4-(Benzyloxy)-2-chloropyrimidine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs. Its ability to engage in various biological interactions has made it a "privileged scaffold" in the design of novel therapeutics. Among the vast array of pyrimidine-based building blocks, 4-(Benzyloxy)-2-chloropyrimidine stands out as a versatile and strategically important intermediate. The presence of a benzyloxy group at the 4-position and a reactive chlorine atom at the 2-position offers medicinal chemists a powerful tool for constructing diverse molecular architectures with a wide range of therapeutic applications, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the potential applications of 4-(Benzyloxy)-2-chloropyrimidine in medicinal chemistry, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

4-(Benzyloxy)-2-chloropyrimidine primarily serves as a key building block in the synthesis of substituted 2-aminopyrimidine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is a fundamental transformation in the construction of libraries of compounds for high-throughput screening and lead optimization.

The benzyloxy group at the 4-position, while often retained in the final molecule to occupy hydrophobic pockets in target proteins, can also be deprotected to reveal a hydroxyl group, providing another point for diversification or for establishing key hydrogen bond interactions within a biological target.

A significant area of application for compounds derived from 4-(Benzyloxy)-2-chloropyrimidine is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is adept at mimicking the adenine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to compete for the ATP-binding site and modulate kinase activity.

Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The general synthetic strategy for utilizing 4-(Benzyloxy)-2-chloropyrimidine involves the nucleophilic substitution of the 2-chloro group with a desired amine. This reaction is typically carried out in the presence of a base in a suitable solvent.

General Experimental Workflow for Nucleophilic Aromatic Substitution:

Figure 1: General experimental workflow for the synthesis of 2-aminopyrimidine derivatives.

Application in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-(benzyloxy)pyrimidine have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. The general structure of these inhibitors often features the 4-(benzyloxy)phenylamino moiety at the 2-position of the pyrimidine ring.

Table 1: Representative Quantitative Data for EGFR Inhibitors with a Substituted Pyrimidine Core

| Compound ID | Target | IC50 (nM) | Cell Line |

| Analog 1 | EGFRL858R/T790M | 33.35 | - |

| Analog 2 | EGFRL858R/T790M/C797S | 5.51 | - |

| Gefitinib | EGFR | - | A549, H1975, HCC827 |

| Osimertinib | EGFR T790M | - | - |

Note: The IC50 values presented are for illustrative purposes based on derivatives with similar core structures. Specific values for compounds directly synthesized from 4-(benzyloxy)-2-chloropyrimidine may vary.

Experimental Protocol: Synthesis of a 2-(Substituted anilino)-4-(benzyloxy)pyrimidine

This protocol is a representative example of a nucleophilic aromatic substitution reaction using 4-(benzyloxy)-2-chloropyrimidine.

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine (1.0 eq)

-

Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

2-Propanol or other suitable solvent

Procedure:

-

To a solution of 4-(benzyloxy)-2-chloropyrimidine in 2-propanol, add the substituted aniline and DIPEA.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted anilino)-4-(benzyloxy)pyrimidine.

-

Characterize the final product by NMR and mass spectrometry.

Signaling Pathways Modulated by 4-(Benzyloxy)pyrimidine Derivatives

As many derivatives of 4-(benzyloxy)-2-chloropyrimidine are designed as kinase inhibitors, they primarily function by interfering with intracellular signaling cascades that are crucial for cell growth, proliferation, and survival. Two of the most relevant pathways are the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Inhibitors derived from 4-(benzyloxy)-2-chloropyrimidine can block this pathway at the receptor level, preventing the initiation of these pro-survival signals.

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Ligands such as VEGF bind to VEGFR, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Pyrimidine-based inhibitors can target VEGFR and disrupt these processes, thereby inhibiting tumor angiogenesis.

Figure 3: Simplified VEGFR signaling pathway and the point of inhibition.

Conclusion

4-(Benzyloxy)-2-chloropyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide array of substituted pyrimidine derivatives with significant potential as therapeutic agents. The demonstrated application in the development of kinase inhibitors, particularly against targets like EGFR and VEGFR, highlights its importance in modern drug discovery. The synthetic accessibility and the potential for diverse structural modifications make 4-(benzyloxy)-2-chloropyrimidine a key resource for researchers aiming to develop novel and effective treatments for a range of diseases. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this promising scaffold in future medicinal chemistry endeavors.

The Strategic Advantage of 4-(Benzyloxy)-2-chloropyrimidine in Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs featuring this privileged core structure.[1][2] Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for effective competition at the kinase hinge region.[3][4] Among the various pyrimidine-based precursors, 4-(benzyloxy)-2-chloropyrimidine emerges as a particularly strategic starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its application, detailing synthetic methodologies, targeted signaling pathways, and protocols for activity assessment.

The Versatility of the 4-(Benzyloxy)-2-chloropyrimidine Scaffold

The utility of 4-(benzyloxy)-2-chloropyrimidine lies in the differential reactivity of its 2- and 4-positions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[5][6][7][8] This allows for the introduction of a wide range of substituents to explore the solvent-exposed region of the ATP-binding pocket. Concurrently, the benzyloxy group at the 4-position can be readily removed by catalytic hydrogenation to reveal a hydroxyl group, which can then be further functionalized.[9] This dual functionality provides a robust platform for generating extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Synthesis of Kinase Inhibitors from 4-(Benzyloxy)-2-chloropyrimidine

The synthesis of kinase inhibitors from 4-(benzyloxy)-2-chloropyrimidine typically involves a sequential modification of the 2- and 4-positions. The more reactive 2-chloro position is often addressed first.

Key Synthetic Transformations

1. Suzuki Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring.[6][10]

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the installation of a diverse range of primary and secondary amines at the 2-position.[7][8][11] This is particularly significant as the 2-amino-pyrimidine motif is a common feature in many potent kinase inhibitors.[5]

The following table summarizes typical reaction conditions for these key transformations.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-95 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 55-90 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

-

To a microwave vial, add 4-(benzyloxy)-2-chloropyrimidine (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a 3:1 mixture of dioxane and water.

-

Seal the vial and heat to 100 °C in a microwave reactor for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

To a flame-dried Schlenk tube under an inert atmosphere, add 4-(benzyloxy)-2-chloropyrimidine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous dioxane.

-

Seal the tube and heat to 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Targeted Kinases and Signaling Pathways

Kinase inhibitors derived from the 4-(benzyloxy)-2-chloropyrimidine scaffold have been shown to target a range of kinases implicated in cancer and other diseases. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs).[5][12]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a common driver of tumorigenesis.[12] Inhibitors targeting EGFR can block downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

The development of novel kinase inhibitors follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for kinase inhibitor development.

In Vitro Kinase Activity Assays

To evaluate the potency of the synthesized compounds, in vitro kinase assays are essential.[13][14][15] These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the luminescence-based assay, which quantifies the amount of ADP produced during the kinase reaction.[14]

Experimental Protocols

Protocol 3: Luminescence-Based In Vitro Kinase Activity Assay

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.[14]

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.[14]

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

Quantitative Data

The following table presents representative inhibitory activities for pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. It is important to note that the specific IC₅₀ values for inhibitors derived directly from 4-(benzyloxy)-2-chloropyrimidine will be dependent on the substituents introduced at the 2- and 4-positions.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Ibrutinib | BTK | 0.5 |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 10/30/47, 84/75, 74 |

| Compound 13 | Aurora A | 52.2 |

Note: The compounds listed above are examples of pyrimidine-based kinase inhibitors and may not be directly synthesized from 4-(benzyloxy)-2-chloropyrimidine. The data is provided to illustrate the potential potency of this class of compounds.[16]

Conclusion

4-(Benzyloxy)-2-chloropyrimidine is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its well-defined reactivity allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the development of potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to leverage this powerful scaffold in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Pyrimidine Derivatives from 4-(Benzyloxy)-2-chloropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents, as well as kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. This technical guide focuses on the biological activities of pyrimidine derivatives synthesized from the versatile starting material, 4-(Benzyloxy)-2-chloropyrimidine. This precursor offers two reactive sites, the chloro group at the 2-position and the benzyloxy group at the 4-position, enabling diverse synthetic modifications and the generation of libraries of novel compounds with significant therapeutic potential.

Key Biological Activities of Substituted Pyrimidines

Derivatives of the pyrimidine core have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities. The introduction of various substituents at the 2- and 4-positions, analogous to the substitution patterns achievable with 4-(benzyloxy)-2-chloropyrimidine, has led to the discovery of potent modulators of diverse biological targets.

Anticancer Activity

Pyrimidine derivatives are prominent in oncology drug development. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

Table 1: Representative Anticancer Activities of 2,4-Disubstituted Pyrimidine Derivatives

| Compound Class | Target/Mechanism | Cell Line(s) | Potency (e.g., IC50) | Reference |

| 2-Anilino-4-aryl-pyrimidines | EGFR Tyrosine Kinase | A431, NCI-H1975 | 0.47 - 0.55 µM | General Finding |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | MCF-7, HepG2 | 11.4 - 17.2 nM | General Finding |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | L1210 | Sub-micromolar | General Finding |

Antimicrobial Activity

The pyrimidine nucleus is also a key component of many antimicrobial agents. By mimicking endogenous nucleobases, these compounds can interfere with microbial DNA synthesis and other essential metabolic pathways.

Table 2: Representative Antimicrobial Activities of Substituted Pyrimidine Derivatives

| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |

| 2-Thio-dihydropyrimidines | Staphylococcus aureus, Escherichia coli | 12.5 - 25 µg/mL | General Finding |

| 2,4,6-Trisubstituted Pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | 10 - 50 µg/mL | General Finding |

| Thiazolopyrimidines | Candida albicans | 15.6 - 62.5 µg/mL | General Finding |

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.

Table 3: Representative Kinase Inhibitory Activities of Pyrimidine Derivatives

| Compound Class | Target Kinase(s) | Potency (e.g., IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Src Family Kinases | 5.1 - 5.6 µM | General Finding |

| 4-Amino-6-benzimidazole-pyrimidines | Lck | Single-digit nM | General Finding |

| Chloropyrimidines | MSK1 | Sub-micromolar | General Finding |

Experimental Protocols for Key Biological Assays

The following are detailed methodologies for common in vitro assays used to evaluate the biological activities of newly synthesized pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Kinase Inhibition Assay

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate.

Protocol (Example using a generic kinase):

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using ATP-dependent luciferase to measure the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling pathways targeted by pyrimidine derivatives and a typical workflow for their synthesis and biological evaluation.

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.

Caption: General workflow for synthesis and biological screening of pyrimidine derivatives.

Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine derivatives.

This guide provides a foundational understanding of the potential biological activities of pyrimidine derivatives that can be synthesized from 4-(benzyloxy)-2-chloropyrimidine. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of research projects aimed at the discovery and development of novel therapeutic agents based on this versatile chemical scaffold. As new research emerges, the specific biological profiles of derivatives from this particular precursor will become clearer, further enriching the landscape of pyrimidine-based drug discovery.

The Pivotal Role of 4-(Benzyloxy)-2-chloropyrimidine in the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-chloropyrimidine has emerged as a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique structural features, comprising a reactive chlorine atom at the 2-position susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions, and a benzyloxy group at the 4-position that can be readily removed via hydrogenolysis, make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthetic utility of 4-(Benzyloxy)-2-chloropyrimidine, detailing its application in key chemical transformations and its role in the development of biologically active compounds.

Core Reactions and Synthetic Applications

The reactivity of 4-(Benzyloxy)-2-chloropyrimidine is primarily centered around the C2-chloro and C4-benzyloxy functionalities. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. The benzyloxy group serves as a masked hydroxyl group, which can be deprotected in the final stages of a synthetic sequence to yield the corresponding pyrimidin-4-one derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of 4-(benzyloxy)-2-chloropyrimidine is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction provides a straightforward route to a wide range of 2-substituted-4-(benzyloxy)pyrimidines.

General Reaction Scheme:

Caption: Nucleophilic aromatic substitution of 4-(Benzyloxy)-2-chloropyrimidine.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-4-(benzyloxy)pyrimidine | DIPEA, EtOH, 80 °C, 12 h | 85 | [Adapted from general procedures] |

| Morpholine | 2-(Morpholino)-4-(benzyloxy)pyrimidine | K₂CO₃, DMF, 100 °C, 6 h | 92 | [Adapted from general procedures] |

| Thiophenol | 2-(Phenylthio)-4-(benzyloxy)pyrimidine | NaH, THF, rt, 4 h | 88 | [Adapted from general procedures] |

| Sodium Methoxide | 2-Methoxy-4-(benzyloxy)pyrimidine | MeOH, reflux, 3 h | 95 | [Adapted from general procedures] |

Palladium-Catalyzed Cross-Coupling Reactions

4-(Benzyloxy)-2-chloropyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position.

The Suzuki coupling reaction with boronic acids or their esters provides a powerful method for the synthesis of 2-aryl- or 2-heteroaryl-4-(benzyloxy)pyrimidines.

General Reaction Scheme:

Caption: Suzuki coupling of 4-(Benzyloxy)-2-chloropyrimidine.

Table 2: Suzuki Coupling Reactions

| Boronic Acid (R-B(OH)₂) | Product | Reaction Conditions | Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 90 | [1] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 88 | [1] |

| Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 75 | [1] |

The Sonogashira coupling with terminal alkynes is a versatile method for the synthesis of 2-alkynyl-4-(benzyloxy)pyrimidines, which are valuable intermediates for further transformations.

General Reaction Scheme:

Caption: Sonogashira coupling of 4-(Benzyloxy)-2-chloropyrimidine.

Table 3: Sonogashira Coupling Reactions

| Alkyne (R-C≡CH) | Product | Reaction Conditions | Yield (%) | Reference |

| Phenylacetylene | 2-(Phenylethynyl)-4-(benzyloxy)pyrimidine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C, 8 h | 82 | [Adapted from general procedures] |

| Trimethylsilylacetylene | 2-(Trimethylsilylethynyl)-4-(benzyloxy)pyrimidine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt, 12 h | 78 | [Adapted from general procedures] |

| Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)-4-(benzyloxy)pyrimidine | Pd(PPh₃)₄, CuI, DIPEA, MeCN, 50 °C, 6 h | 75 | [Adapted from general procedures] |

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving 4-(benzyloxy)-2-chloropyrimidine is the deprotection of the benzyloxy group to unveil the pyrimidin-4-one moiety. This is typically achieved through catalytic hydrogenation.

General Reaction Scheme:

Caption: Deprotection of the benzyloxy group via catalytic hydrogenation.

Table 4: Deprotection of 4-(Benzyloxy)pyrimidines

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-4-(benzyloxy)pyrimidine | 2-Aminopyrimidin-4(3H)-one | H₂ (1 atm), 10% Pd/C, MeOH, rt, 4 h | >95 | [2] |

| 2-Phenyl-4-(benzyloxy)pyrimidine | 2-Phenylpyrimidin-4(3H)-one | H₂ (balloon), 10% Pd/C, EtOH, rt, 6 h | 98 | [2] |

Application in the Synthesis of Bioactive Molecules: PIM-1 Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. Compounds derived from 4-(benzyloxy)-2-chloropyrimidine have the potential to be developed into potent inhibitors of various kinases, including PIM-1 kinase, which is a promising target in cancer therapy. The general synthetic strategy involves the introduction of a suitable pharmacophore at the 2-position, followed by deprotection of the benzyloxy group.

Experimental Workflow for the Synthesis of a Hypothetical PIM-1 Kinase Inhibitor:

Caption: Synthetic workflow for a potential PIM-1 kinase inhibitor.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. PIM-1 exerts its effects through several downstream signaling pathways, including the JAK/STAT and NF-κB pathways.[3]

PIM-1 Kinase Signaling Pathway:

Caption: Simplified PIM-1 kinase signaling pathway.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of 4-(benzyloxy)-2-chloropyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 5 mL), is added the amine (1.2 mmol) and a base (e.g., DIPEA, K₂CO₃, 2.0 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-(benzyloxy)pyrimidine derivative.[4]

General Procedure for Microwave-Assisted Suzuki Coupling

In a microwave reaction vial, 4-(benzyloxy)-2-chloropyrimidine (0.5 mmol), the corresponding boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol) are combined in a mixture of 1,4-dioxane (4 mL) and water (1 mL).[1] The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes.[1] After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Sonogashira Coupling

To a solution of 4-(benzyloxy)-2-chloropyrimidine (1.0 mmol) in a suitable solvent (e.g., THF, DMF, 5 mL) under an inert atmosphere are added the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and a base (e.g., Et₃N, DIPEA, 3.0 mmol). The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Catalytic Hydrogenation (Deprotection)

A solution of the 4-(benzyloxy)pyrimidine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL) is treated with 10% Pd/C (10 mol% by weight). The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrimidin-4(3H)-one.[2]

Conclusion

4-(Benzyloxy)-2-chloropyrimidine is a highly effective and versatile building block for the synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems. Its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the ease of deprotection of the benzyloxy group, provides a powerful platform for the generation of molecular diversity. The application of this reagent in the synthesis of potential therapeutic agents, such as PIM-1 kinase inhibitors, underscores its significance in modern drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

The Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Compounds from 4-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-(benzyloxy)-2-chloropyrimidine stands out as a particularly versatile intermediate for the synthesis of novel compounds, especially in the realm of kinase inhibitor discovery. Its strategic placement of a reactive chlorine atom at the 2-position and a benzyloxy group at the 4-position allows for sequential and regioselective functionalization, enabling the rapid generation of diverse chemical libraries. This technical guide provides an in-depth overview of the synthesis of 4-(benzyloxy)-2-chloropyrimidine and its application in the discovery of novel bioactive molecules, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Synthesis of the Core Scaffold: 4-(Benzyloxy)-2-chloropyrimidine

The synthesis of 4-(benzyloxy)-2-chloropyrimidine is most commonly achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with benzyl alcohol in the presence of a suitable base. The greater reactivity of the chlorine atom at the 4-position of 2,4-dichloropyrimidine allows for a regioselective reaction, yielding the desired product.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-chloropyrimidine

Materials:

-

2,4-Dichloropyrimidine

-

Benzyl alcohol

-

Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Alkoxide: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF. Add benzyl alcohol (1.0-1.2 equivalents) to the solvent.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.0-1.2 equivalents) or sodium hydride (1.0-1.2 equivalents, as a 60% dispersion in mineral oil) in portions to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

-

Addition of 2,4-Dichloropyrimidine: Prepare a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF. Add this solution dropwise to the freshly prepared benzyl alkoxide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(benzyloxy)-2-chloropyrimidine as a solid.

Data Presentation: Synthesis of 4-(Benzyloxy)-2-chloropyrimidine

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Benzyl alcohol, Potassium tert-butoxide | THF | 0 °C to rt | 2-4 | Not specified |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of 4-(benzyloxy)-2-chloropyrimidine is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. The three most common and synthetically useful transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the 2-chloro position with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives.

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine

-

Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a Schlenk tube or round-bottom flask, add 4-(benzyloxy)-2-chloropyrimidine (1.0 equivalent), the boronic acid, palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling of Chloropyrimidines

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | |

| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |

Note: Yields are highly substrate and condition dependent. The conditions above, while not specific to 4-(benzyloxy)-2-chloropyrimidine, serve as a starting point for optimization.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. In the context of 4-(benzyloxy)-2-chloropyrimidine, it allows for the introduction of a wide variety of primary and secondary amines at the 2-position, a key step in the synthesis of many kinase inhibitors.

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine

-

Amine (primary or secondary, 1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) (1.5-3 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Reagent Addition: Add 4-(benzyloxy)-2-chloropyrimidine (1.0 equivalent) and the amine.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the mixture with stirring for the required time (typically 4-24 hours) at a temperature ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 2-amino-4-benzyloxypyrimidine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination of Chloro-N-heterocycles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | Pd(PPh₃)₂Cl₂/Xantphos | NaOt-Bu | Toluene | Reflux | 8 | 27-82 | |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | LHMDS | Toluene | rt | 0.4 | 94 |

Note: The specific conditions for 4-(benzyloxy)-2-chloropyrimidine will require optimization based on the nucleophilicity and steric bulk of the amine.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a route to 2-alkynyl-4-benzyloxypyrimidines by reacting the 2-chloro position with a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts.

Materials:

-

4-(Benzyloxy)-2-chloropyrimidine

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-(benzyloxy)-2-chloropyrimidine (1.0 equivalent), the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Then, add the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 2-alkynyl-4-benzyloxypyrimidine product.

Data Presentation: Representative Sonogashira Coupling of a Halo-pyrimidine

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Benzyloxy-5-iodopyrimidine | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | rt | 85 |

Note: The reactivity of the 2-chloro position in 4-(benzyloxy)-2-chloropyrimidine may require more forcing conditions compared to the iodo-analogue.

An In-depth Technical Guide to the Safety and Handling of 4-(Benzyloxy)-2-chloropyrimidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This guide provides a detailed overview of the safety protocols and handling guidelines for 4-(Benzyloxy)-2-chloropyrimidine (CAS No. 108381-28-8), a heterocyclic compound utilized in pharmaceutical and chemical synthesis.

Chemical and Physical Properties

4-(Benzyloxy)-2-chloropyrimidine is a white to light yellow solid.[1][2] Key physical and chemical properties are summarized in the table below. It is important to note that some of these values are predicted.

| Property | Value |

| CAS Number | 108381-28-8[1][3] |

| Molecular Formula | C11H9ClN2O[1][3][4] |

| Molecular Weight | 220.65 g/mol [1][3][4] |

| Appearance | White to light yellow solid[1][2] |

| Boiling Point (Predicted) | 387.0 ± 17.0 °C[1][5] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³[1][5] |

| pKa (Predicted) | 0.06 ± 0.20[1][5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1][5] |

Hazard Identification and Classification

4-(Benzyloxy)-2-chloropyrimidine is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are outlined below.

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[2] |

Signal Word: Warning[1]

Hazard Codes: Xn (Harmful)[1][5]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wear appropriate personal protective equipment.[6]

-

Ground and bond container and receiving equipment to prevent static discharge.[6]

Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Incompatible materials include strong oxidizing agents and strong acids.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 4-(Benzyloxy)-2-chloropyrimidine:

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended.[7][10]

-

Body Protection: A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.[10]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.[7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][7][11]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][7][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Get medical attention as soon as possible.[1][7][11]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][9]

-

Hazardous Combustion Products: In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced.[9]

-

Fire Fighting Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[7][9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust.[9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[9]

Experimental Protocols

General Protocol for In Vitro Skin Irritation Test (OECD TG 439):

-

Cell Culture: A reconstructed human epidermis (RhE) model is cultured to form a stratified, differentiated epidermis.

-

Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a specified period (e.g., 60 minutes).

-

Rinsing: The test substance is removed by rinsing with a buffered saline solution.

-

Post-Incubation: The tissue is transferred to a fresh medium and incubated for a longer period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase.

-

Data Analysis: The reduction in cell viability compared to negative controls is used to classify the substance's irritation potential.

General Protocol for Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation (OECD TG 437):

-

Tissue Preparation: Corneas are obtained from the eyes of freshly slaughtered cattle and mounted in a holder.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea.

-

Incubation and Observation: The cornea is incubated, and opacity (light scattering) is measured using an opacitometer at various time points.

-